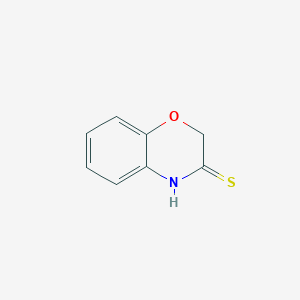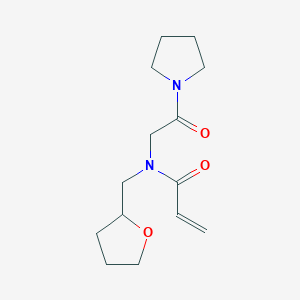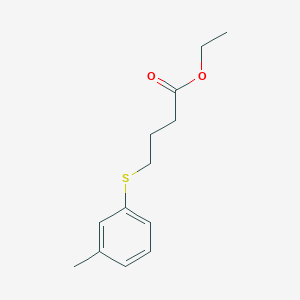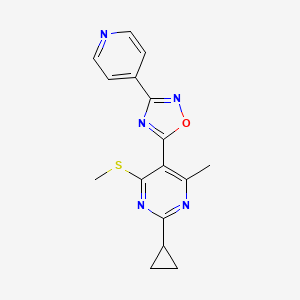
2H-1,4-ベンゾオキサジン-3(4H)-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring with a thione group at the 3-position
科学的研究の応用
2H-1,4-Benzoxazine-3(4H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings
作用機序
Target of Action
The primary targets of 2H-1,4-Benzoxazine-3(4H)-thione are Gram-positive and Gram-negative bacteria , as well as fungi . The compound exhibits antimicrobial activity against these organisms, suggesting that it interacts with key components of their cellular machinery .
Mode of Action
It is known that the compound’s antimicrobial properties are enhanced by the presence of a fluorine atom . This suggests that the compound may interact with its targets in a manner that is influenced by its chemical structure .
Biochemical Pathways
This disruption likely involves multiple pathways, given the broad-spectrum antimicrobial activity of the compound .
Result of Action
The result of 2H-1,4-Benzoxazine-3(4H)-thione’s action is the inhibition of growth in Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that the compound has a cytotoxic effect on these organisms, disrupting their normal cellular processes and leading to their death .
Action Environment
The action of 2H-1,4-Benzoxazine-3(4H)-thione can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-benzoxazine-3(4H)-thione typically involves the reaction of o-aminophenol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 2H-1,4-benzoxazine-3(4H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazine-3(4H)-thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazine-3(4H)-thiol.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazine-3(4H)-one: Similar structure but with a carbonyl group instead of a thione group.
2H-1,4-Benzothiazine-3(4H)-thione: Contains a sulfur atom in the ring instead of an oxygen atom.
2H-1,4-Benzoxazine-3(4H)-thiol: The thione group is reduced to a thiol group
Uniqueness
2H-1,4-Benzoxazine-3(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
特性
IUPAC Name |
4H-1,4-benzoxazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c11-8-5-10-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPHAWZIKUKQOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=CC=CC=C2O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2368194.png)



![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)





![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)



